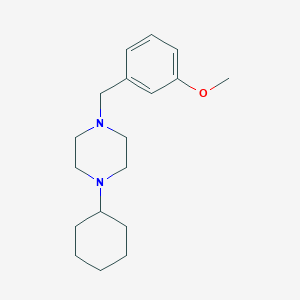![molecular formula C15H24N2OS B5110791 4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5110791.png)
4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as EMD 386088, is a selective antagonist of the dopamine D1 receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes.
作用機序
4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 acts as a selective antagonist of the dopamine D1 receptor, which means that it blocks the binding of dopamine to this receptor. This, in turn, inhibits the downstream signaling pathways that are activated by D1 receptor activation. The exact mechanism by which 4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 exerts its effects on the D1 receptor is not fully understood, but it is thought to involve allosteric modulation of receptor conformation.
Biochemical and Physiological Effects:
4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 has been shown to have a number of biochemical and physiological effects, including inhibition of dopamine-mediated cAMP production, inhibition of D1 receptor-mediated ERK phosphorylation, and inhibition of D1 receptor-mediated calcium influx. These effects are consistent with the compound's role as a selective antagonist of the D1 receptor.
実験室実験の利点と制限
One of the main advantages of using 4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 in laboratory experiments is its high selectivity for the dopamine D1 receptor. This allows researchers to selectively manipulate this receptor without affecting other dopamine receptors or other neurotransmitter systems. However, one limitation of using 4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 is that it is a relatively new compound, and its long-term effects on biological systems are not yet fully understood.
将来の方向性
There are several potential future directions for research on 4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088. One area of interest is the role of the D1 receptor in various neurological and psychiatric disorders, such as drug addiction, schizophrenia, and Parkinson's disease. Another potential direction is the development of new compounds based on the structure of 4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 that may have even greater selectivity or potency for the D1 receptor. Finally, further research is needed to fully understand the long-term effects of 4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 on biological systems, including potential side effects or toxicities.
合成法
The synthesis of 4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 involves several steps, starting with the reaction of 2-(1-piperidinyl)ethylamine with 3-thiophenecarboxylic acid to form the corresponding amide. This intermediate is then reacted with ethyl 4-chloro-2-methyl-5-nitrobenzoate to yield the nitro intermediate, which is subsequently reduced with palladium on carbon to produce the final compound.
科学的研究の応用
4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 has been used in numerous studies to investigate the role of the dopamine D1 receptor in various physiological and pathological processes. For example, this compound has been used to study the effects of D1 receptor activation on neuronal excitability and synaptic plasticity in the brain. It has also been used to investigate the role of the D1 receptor in drug addiction, schizophrenia, and Parkinson's disease.
特性
IUPAC Name |
4-ethyl-5-methyl-N-(2-piperidin-1-ylethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c1-3-13-12(2)19-11-14(13)15(18)16-7-10-17-8-5-4-6-9-17/h11H,3-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWFHKHOFALVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-methyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propyl 6-methyl-2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5110712.png)
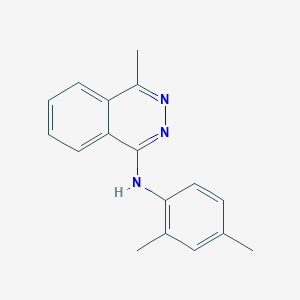
![N-(2,4-difluorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5110742.png)
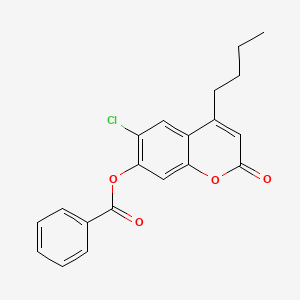
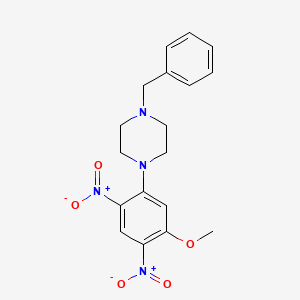
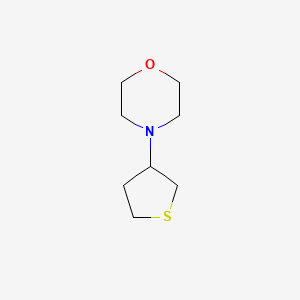
![6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5110783.png)
![N-(1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5110786.png)
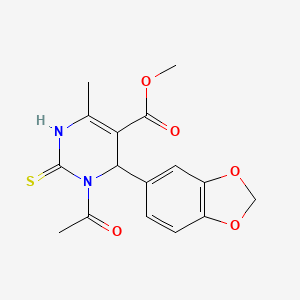

![benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5110798.png)
![4-benzyl-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5110802.png)
![4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5110810.png)
